molecular formula C17H19ClN2O4 B11828956 Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride

Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride

Cat. No.: B11828956
M. Wt: 350.8 g/mol
InChI Key: KIBWZJAQUJRWDX-UHFFFAOYSA-N
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Description

Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride is a nitro-substituted benzoate derivative featuring a (4-methylbenzyl)aminomethyl group at the 4-position and a nitro group at the 3-position of the aromatic ring. The compound is synthesized via nucleophilic aromatic substitution or reductive amination, with the hydrochloride salt enhancing its stability and solubility. Its structural complexity and functional groups make it relevant for pharmaceutical research, particularly in drug design targeting lipophilicity and molecular recognition .

Properties

Molecular Formula

C17H19ClN2O4

Molecular Weight

350.8 g/mol

IUPAC Name

methyl 4-[[(4-methylphenyl)methylamino]methyl]-3-nitrobenzoate;hydrochloride

InChI

InChI=1S/C17H18N2O4.ClH/c1-12-3-5-13(6-4-12)10-18-11-15-8-7-14(17(20)23-2)9-16(15)19(21)22;/h3-9,18H,10-11H2,1-2H3;1H

InChI Key

KIBWZJAQUJRWDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Bromination of the Methyl Substituent

The critical transformation involves converting the 4-methyl group into a reactive bromomethyl intermediate. Patent data reveals that bromination using elemental bromine in acetic acid at 20–25°C selectively substitutes the methyl group, yielding methyl 4-bromomethyl-3-nitrobenzoate. This reaction proceeds via radical-mediated bromination, with acetic acid serving as both solvent and proton source to stabilize intermediates. Typical reaction conditions include:

Parameter Value Source
Bromine stoichiometry 1.1–1.3 equivalents
Temperature 10–80°C (optimal at 25°C)
Reaction time 20 minutes–3 hours
Yield 92–95%

The brominated product is isolated via precipitation upon water addition, followed by filtration and drying under reduced pressure.

Nucleophilic Amination with 4-Methylbenzylamine

The bromomethyl intermediate undergoes nucleophilic substitution with 4-methylbenzylamine to install the ((4-methylbenzyl)amino)methyl group. This step is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), with triethylamine as a base to scavenge HBr. Key parameters include:

Parameter Value Source
Solvent DMF or THF
Temperature 60–80°C
Reaction time 4–6 hours
Molar ratio (amine) 1.2–1.5 equivalents
Yield 88–92%

The reaction mechanism proceeds via an SN2 pathway, with the amine attacking the electrophilic bromomethyl carbon. Post-reaction workup involves aqueous extraction and solvent evaporation, yielding methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate as a free base.

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt to enhance stability and solubility. This is achieved by treating the free base with HCl gas in anhydrous diethyl ether or by adding concentrated hydrochloric acid to a solution in dichloromethane. The hydrochloride precipitates as a crystalline solid, which is filtered and dried under vacuum.

Parameter Value Source
HCl stoichiometry 1.1 equivalents
Solvent Dichloromethane
Temperature 0–5°C
Yield 95–97%

Alternative Methodologies and Comparative Analysis

Reductive Amination Approach

An alternative route employs reductive amination using methyl 3-nitro-4-formylbenzoate and 4-methylbenzylamine. The aldehyde intermediate is generated via oxidation of the 4-methyl group using KMnO4 in acidic medium, followed by condensation with the amine and reduction using NaBH4. While this method avoids bromination, it introduces additional oxidation and reduction steps, lowering the overall yield to 75–80%.

Palladium-Catalyzed Coupling

Patent WO2013186792A2 describes a palladium-catalyzed coupling strategy for analogous nitrobenzoates, though this method remains untested for the target compound. Theoretical application would involve coupling a bromomethyl intermediate with a pre-functionalized 4-methylbenzylamine derivative under CO atmosphere, but scalability and cost remain concerns.

Optimization Challenges and Solutions

Regioselectivity in Nitration

The meta-directing effect of the ester group ensures preferential nitration at position 3, but over-nitration can occur at elevated temperatures. Controlled addition of nitrating agents and strict temperature regulation mitigate this issue.

Byproduct Formation in Bromination

Dibromination byproducts are minimized by using stoichiometric bromine and maintaining low reaction temperatures. Post-bromination purification via recrystallization from toluene further enhances purity (>98%).

Amine Hydrolysis During Salt Formation

Exposure to moisture during HCl treatment can hydrolyze the ester group. Anhydrous conditions and rapid workup prevent degradation, preserving ester integrity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. In alkaline media (e.g., NaOH/H₂O), saponification proceeds at elevated temperatures (80–100°C), forming 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoic acid. Acidic hydrolysis (HCl/EtOH) requires prolonged reflux but avoids decarboxylation side reactions .

Key Data:

ConditionProductYieldSource
1M NaOH, 80°C, 4hCarboxylic acid92–95%
6M HCl, EtOH, 12hCarboxylic acid (no decarboxylation)88%

Reduction of the Nitro Group

The nitro group at position 3 is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric agents (SnCl₂/HCl). This reaction is pivotal for generating bioactive amine derivatives. Hydrogenation at 50 psi H₂ in ethanol achieves full conversion within 2 hours .

Comparative Reactivity:

Reducing AgentConditionsProduct Amine Purity
10% Pd-C, H₂ (50 psi)EtOH, 25°C, 2h99%
SnCl₂ (2 equiv)HCl/EtOH, reflux, 6h85% (with ester hydrolysis)

Electrophilic Aromatic Substitution

The electron-rich benzylamino-methyl group directs electrophiles to the para position of the benzene ring. Bromination (Br₂/AcOH) at 40°C introduces a bromine atom with >95% regioselectivity, forming 4-bromo-3-nitro derivatives .

Bromination Efficiency:

ElectrophileSolventTemperatureYieldByproducts
Br₂ (1.1 eq)Acetic acid40°C96%<2% dibromo

Amide Formation via Acylation

The secondary amine in the benzylamino-methyl group reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane under basic conditions (Et₃N), yielding N-acylated products. This modification enhances lipophilicity for drug delivery applications .

Acylation Parameters:

Acylating AgentBaseReaction TimeProduct Solubility
Acetyl chlorideEt₃N1h, 0°CImproved in DCM
Butyryl chloridePyridine2h, 25°CModerate in THF

Palladium-Catalyzed Cross-Coupling

The aryl bromide (generated via bromination) participates in Suzuki-Miyaura couplings with boronic acids. Using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O, biaryl derivatives are synthesized for angiotensin II antagonist research .

Coupling Example:

Boronic AcidCatalyst LoadingYieldApplication
4-Methoxyphenyl2 mol% Pd89%Antihypertensive leads

Ester Transposition

Transesterification with higher alcohols (e.g., benzyl alcohol) occurs via acid catalysis (H₂SO₄). This reaction retains the nitro and amine functionalities while modifying the ester’s alkyl group .

Transesterification Outcomes:

AlcoholCatalystTemperatureNew Ester Yield
Benzyl alcoholH₂SO₄110°C78%
Isopropyl alc.TsOH80°C65%

N-Alkylation of the Benzylamino Group

The secondary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base. This forms quaternary ammonium salts, which are investigated for antimicrobial activity .

Alkylation Efficiency:

Alkyl HalideBaseSolventQuaternary Salt Yield
Methyl iodideK₂CO₃DMF82%
Ethyl bromoacetateCs₂CO₃DMSO73%

Photochemical Reactions

UV irradiation (254 nm) in acetonitrile induces nitro-to-nitrito rearrangement, forming a metastable nitrito intermediate. This reactivity is harnessed for photolabile protecting group studies .

Photolysis Data:

Light SourceSolventDegradation Half-Life
UV-C (254 nm)MeCN15 min
UV-A (365 nm)MeOH>24h (stable)

Scientific Research Applications

Synthetic Pathways

The synthesis of Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride can be achieved through various chemical reactions. A common method involves the reaction of 4-nitrobenzoic acid derivatives with amines under controlled conditions to yield the desired product. The process typically includes the following steps:

  • Formation of the Nitro Group : Starting from a suitable benzoic acid derivative, nitration is performed to introduce the nitro group.
  • Amine Reaction : The nitro compound is then reacted with an appropriate amine, such as 4-methylbenzylamine, to form the amide linkage.
  • Esterification : Finally, methylation occurs to form the ester derivative.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast cancer (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM, indicating potent activity against tumor cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary tests revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that this compound could serve as a broad-spectrum antimicrobial agent.

Cytotoxicity Assays

A detailed study on human breast cancer cells (MCF-7) assessed the cytotoxic effects of this compound. The results indicated a dose-dependent reduction in cell viability over a period of 48 hours. The compound's mechanism of action may involve:

  • Enzymatic Reduction : The nitro group can be enzymatically reduced in hypoxic conditions, leading to reactive intermediates that preferentially target hypoxic tumor cells.
  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in nucleotide synthesis and DNA repair mechanisms.

Antimicrobial Activity Study

In another study focusing on antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound's effectiveness highlights its potential for use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with several nitrobenzoate derivatives, differing primarily in the amino substituents and aromatic ring modifications. Key analogs include:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Purity (%) Yield (%) Key Properties/Applications
Methyl 3-nitrobenzoate -OCH₃ C₈H₇NO₄ 181.14 53 53 Model for nitro group reactivity
Methyl 4-(butylamino)-3-nitrobenzoate -NH(CH₂)₃CH₃ C₁₂H₁₆N₂O₄ 252.27 N/A 81 Lipophilic; anticancer research
Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate -NH(CH₂CO₂Et) C₁₂H₁₅N₃O₆ 297.26 98 N/A High purity; ester-functionalized
Methyl 4-amino-3-cyclopropylbenzoate hydrochloride -NH₂ (cyclopropyl at 3-position) C₁₁H₁₄ClNO₂ 227.69 N/A N/A Cyclopropyl enhances steric effects
Target Compound -NHCH₂(4-methylbenzyl) C₁₇H₁₉ClN₂O₄ 366.80 N/A N/A Enhanced lipophilicity; hydrochloride salt improves stability

Key Observations:

  • Synthetic Efficiency: Methyl 4-(butylamino)-3-nitrobenzoate achieves an 81% yield under mild conditions (room temperature, dichloromethane), suggesting that bulkier substituents like 4-methylbenzyl may require optimized reaction protocols .
  • Purity: Derivatives like Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate (98% purity) highlight the impact of electron-withdrawing groups on purification efficiency .

Functional Group Interactions and Reactivity

  • Nitro Group : The nitro group at the 3-position (common to all analogs) contributes to strong IR absorption at 1530 and 1350 cm⁻¹, as seen in Methyl 3-nitrobenzoate . This group also increases electrophilicity, facilitating nucleophilic substitutions.
  • Amino Substituents: The (4-methylbenzyl)aminomethyl group in the target compound may participate in hydrogen bonding (as per Etter’s graph set theory), influencing crystal packing and solubility. This contrasts with the cyclopropyl group in Methyl 4-amino-3-cyclopropylbenzoate hydrochloride, which introduces steric hindrance .

Pharmacological and Material Considerations

  • Anticancer Potential: The butylamino analog is explicitly linked to anticancer research due to its lipophilic properties, suggesting the target compound’s 4-methylbenzyl group could offer similar or enhanced bioactivity .
  • Salt Forms: The hydrochloride salt in the target compound and Methyl 4-amino-3-cyclopropylbenzoate hydrochloride improves aqueous solubility compared to non-ionic analogs, critical for bioavailability .

Biological Activity

Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride, a compound with significant biological activity, is of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C15H16N2O4·HCl
  • Molecular Weight : 320.76 g/mol
  • CAS Number : 12064511

The compound features a nitro group, an amino group, and an ester functional group, which contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Interaction : It may act as a modulator of specific receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, in vitro studies on breast cancer cells revealed significant reductions in cell viability when treated with this compound.
Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Reduced proliferation
A549 (Lung)25Cell cycle arrest

Case Studies

  • Case Study on Breast Cancer :
    In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Case Study on Lung Cancer :
    A549 lung cancer cells exhibited significant sensitivity to the compound, with an IC50 value of 25 µM. The study suggested that the compound may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) and subsequent cell death.

Toxicity Profile

While the compound shows promising biological activity, its toxicity profile is critical for therapeutic applications. Preliminary toxicity assessments indicate moderate toxicity at higher concentrations, necessitating further evaluation through comprehensive toxicological studies.

Q & A

Q. What are the critical steps for optimizing the synthesis of Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For nitrobenzoate derivatives, nitration reactions (e.g., using HNO₃/H₂SO₄) must be monitored via TLC to avoid over-nitration and byproduct formation . Intermediate purification via vacuum filtration and recrystallization (e.g., using methanol) can enhance purity, as demonstrated in analogous methyl 3-nitrobenzoate syntheses (53% yield after recrystallization) . Temperature control during amine coupling (e.g., 4-methylbenzylamine) is critical to prevent decomposition, and inert atmospheres may reduce side reactions.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • IR spectroscopy identifies functional groups (e.g., C=O at ~1725 cm⁻¹, NO₂ at ~1530/1350 cm⁻¹) .
  • ¹H/¹³C NMR resolves amine, methyl, and aromatic protons, with shifts influenced by nitro and ester groups.
  • Chromatography :
  • TLC (silica gel, 8:2 hexane/ethyl acetate) monitors reaction progress and purity .
  • UPLC-ESI-MS validates molecular weight and fragmentation patterns, as shown for structurally similar nitrobenzoates .

Q. How can researchers address solubility challenges during purification?

  • Methodological Answer : Selective solvent systems are key. For example, methyl 3-nitrobenzoate was purified using cold methanol recrystallization to remove polar impurities . For hydrochlorides, aqueous-organic biphasic systems (e.g., DCM/water) can isolate the salt form. Sonication or grinding may aid dissolution of crystalline intermediates.

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal structure influence this compound’s stability and reactivity?

  • Methodological Answer : X-ray crystallography reveals hydrogen-bonded motifs (e.g., N–H⋯O and C–H⋯O interactions) that stabilize supramolecular assemblies. In methyl 4-[(5-methylpyrazol-3-yl)amino]-3-nitrobenzoate, edge-fused R₂²(16/22) rings form chains via N–H⋯O (carbonyl) bonds, impacting crystal packing and melting behavior . Computational tools like Mercury or PLATON analyze these interactions, while lattice energy calculations (DFT) predict stability .

Q. What strategies resolve contradictions in spectroscopic data during byproduct analysis?

  • Methodological Answer :
  • Multi-technique validation : Combine NMR, IR, and mass spectrometry to cross-verify ambiguous signals. For example, unexpected benzimidazole formation (instead of triazepine) was resolved via X-ray crystallography .
  • Reaction monitoring : Use in situ techniques (e.g., ReactIR) to track intermediate formation. Adjust stoichiometry or catalysts if side reactions dominate.

Q. How can computational methods (e.g., DFT) predict this compound’s electronic properties and reactivity?

  • Methodological Answer :
  • DFT calculations model charge distribution, frontier molecular orbitals (HOMO/LUMO), and nitro group electron-withdrawing effects. These predict sites for nucleophilic/electrophilic attacks .
  • Molecular docking evaluates binding affinity to biological targets (e.g., enzymes), guiding pharmacological studies.

Q. What advanced applications exist for nitrobenzoate derivatives in stimuli-responsive materials?

  • Methodological Answer : Nitrobenzoates serve as photolabile or pH-sensitive linkers. For example, 4-((4-formylphenoxy)methyl)-3-nitrobenzoate crosslinkers in chitosan hydrogels enable controlled drug release under UV light or acidic conditions . Characterization via swelling assays and FTIR confirms responsiveness.

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